molecular formula C10H12O2 B14644564 Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate CAS No. 52433-02-0

Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate

Cat. No.: B14644564
CAS No.: 52433-02-0
M. Wt: 164.20 g/mol
InChI Key: RYXCNMKEGVVHCJ-UHFFFAOYSA-N
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Description

Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate is an organic compound characterized by a seven-membered ring with alternating double bonds and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cycloheptatriene derivatives with methylating agents in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects aims to develop new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Uniqueness: Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate is unique due to its combination of a seven-membered ring with alternating double bonds and a carboxylate ester group. This structure provides distinct reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

52433-02-0

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate

InChI

InChI=1S/C10H12O2/c1-10(9(11)12-2)7-5-3-4-6-8-10/h3-8H,1-2H3

InChI Key

RYXCNMKEGVVHCJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC=CC=C1)C(=O)OC

Origin of Product

United States

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